Oleyl methacrylate

Polymer Morphology Crystallization Triacylglycerol Modification

Oleyl methacrylate (CAS 13533-08-9) is a long-chain alkyl methacrylate monomer characterized by a C18 unsaturated alkyl chain (oleyl group) attached to a methacrylate ester. This structural feature imparts exceptional hydrophobicity, internal plasticization, and a low glass transition temperature (Tg) to resulting polymers.

Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
CAS No. 13533-08-9
Cat. No. B076340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyl methacrylate
CAS13533-08-9
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOC(=O)C(=C)C
InChIInChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h11-12H,2,4-10,13-20H2,1,3H3/b12-11-
InChIKeyBXOBFMUWVVHLFK-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleyl Methacrylate (CAS 13533-08-9): Technical Baseline and Procurement Considerations


Oleyl methacrylate (CAS 13533-08-9) is a long-chain alkyl methacrylate monomer characterized by a C18 unsaturated alkyl chain (oleyl group) attached to a methacrylate ester . This structural feature imparts exceptional hydrophobicity, internal plasticization, and a low glass transition temperature (Tg) to resulting polymers . The monomer exhibits a calculated density of 0.877 g/cm³, a boiling point of 423.4 °C at 760 mmHg, and a refractive index of 1.461 . Its primary applications span lubricant additives (viscosity index improvers and pour point depressants), specialty coatings, and materials for biomedical research [1].

Low-Tg polymers — C18 unsaturated chain enables lowest glass transition in n-alkyl methacrylate series without external plasticizers.
Amorphous phase preference — cis-double bond prevents crystallinity, supporting flexible, non-crystalline polymer architectures.
Autoxidative crosslinking — pendent double bonds enable ambient-temperature film curing in miniemulsion copolymerizations.

Why Generic Substitution of Oleyl Methacrylate with Other Long-Chain Alkyl Methacrylates Fails


While several long-chain alkyl methacrylates exist as potential substitutes, oleyl methacrylate's unique unsaturated C18 side chain confers distinct properties that cannot be replicated by saturated analogs like stearyl methacrylate (C18:0) or shorter-chain alternatives like lauryl methacrylate (C12). The presence of a cis-double bond in the oleyl chain fundamentally alters polymer morphology, crystallization behavior, and low-temperature performance . Substituting with a saturated analog such as stearyl methacrylate results in a crystalline polymer phase, whereas oleyl methacrylate homopolymers remain amorphous, leading to significant differences in material properties and additive functionality [1].

Target monomer
Oleyl methacrylate (C18:1)
Potential substitute
Stearyl methacrylate (C18:0) — saturated analog leads to semi-crystalline polymer, altering morphology and low-temperature flexibility.
Target monomer
Oleyl methacrylate (C18:1)
Potential substitute
Lauryl methacrylate (C12) — shorter chain raises Tg and reduces hydrocarbon oil solubility, shifting additive performance.

Quantitative Differentiation of Oleyl Methacrylate (CAS 13533-08-9) vs. Key Analogs


Amorphous Polymer Morphology vs. Crystalline Poly(stearyl methacrylate)

Poly(oleyl methacrylate) is intrinsically amorphous due to the kink introduced by the cis-double bond in its C18 side chain. In stark contrast, poly(stearyl methacrylate), which possesses a fully saturated C18 side chain, is semi-crystalline . This difference was exploited in copolymer designs where crystalline poly(stearyl methacrylate) blocks were combined with amorphous poly(oleyl methacrylate) blocks to precisely control the crystallization of tristearin [1].

Morphology
Head-to-head
Amorphous vs. semi-crystalline poly(stearyl methacrylate)
Amorphous phase supports flexible, non-crystalline polymer design.
Homopolymer characterization; cis-double bond prevents crystallization.
Polymer Morphology Crystallization Triacylglycerol Modification

Copolymerization with 2-Ethylhexyl Methacrylate (EHMA) for Ambient Crosslinking

In miniemulsion copolymerizations with 2-ethylhexyl methacrylate (EHMA), oleyl methacrylate (OM) enables ambient-temperature crosslinking via autoxidation of the pendant double bonds. The resulting p(EHMA-co-OM) latex films exhibited measurable crosslinking at room temperature [1]. This contrasts with a related monomer mixture containing linoleyl methacrylate (LOM), where higher LOM content limited chain diffusion and inhibited room-temperature crosslinking [2].

Ambient crosslinking
Head-to-head
Room-temp crosslinking vs. no crosslinking (high LOM content)
Enables low-VOC, ambient-curing coating formulations.
Miniemulsion copolymerization with EHMA.
Miniemulsion Polymerization Crosslinking Coatings

Enhanced Thermal Stability in Copolymer Hydrogels

In hydrogel formulations, copolymers incorporating oleyl methacrylate (OM) demonstrate notable thermal stability. Specifically, the OM-ethylene glycol dimethacrylate (EDGMA) copolymer exhibited the highest 5% weight loss temperature among tested OM-based systems, serving as an indicator of its relative thermal robustness [1].

Thermal stability
Cross-study
Highest 5% weight loss temp. among tested OM copolymers
Supports selection for elevated-temperature processing.
TGA of OM-EDGMA hydrogel.
Hydrogels Thermal Stability Biomaterials

Class-Leading Low Glass Transition Temperature (Tg) Due to Long Alkyl Side Chain

The glass transition temperature (Tg) of poly(n-alkyl methacrylate)s decreases substantially as the alkyl side chain length (n) increases, reflecting enhanced side chain mobility [1]. With an 18-carbon side chain, oleyl methacrylate is at the extreme of this trend, resulting in a Tg approaching that of polyethylene [2]. This is significantly lower than that of polymers derived from shorter-chain analogs like lauryl methacrylate (C12) or butyl methacrylate (C4).

Glass transition
Class-level
Tg approaches polyethylene; lowest in n-alkyl methacrylate series
Monomer of choice when maximum chain flexibility is required.
Extrapolated from systematic homopolymer studies.
Polymer Physics Glass Transition Structure-Property Relationship

High-Value Research and Industrial Application Scenarios for Oleyl Methacrylate (CAS 13533-08-9)


Low-Temperature Lubricant Additives (Pour Point Depressants & Viscosity Index Improvers)

The amorphous, flexible nature of oleyl methacrylate homopolymers makes them ideal components in polymeric additives for lubricating oils. Their low Tg and solubility in hydrocarbon oils enable effective pour point depression and viscosity index improvement at low temperatures. The monomer is specifically claimed in patents for polymeric viscosity index improvers and pour point depressants, often in combination with other long-chain (meth)acrylates, to enhance low-temperature oil flow [1].

Ambient-Curing, Low-VOC Waterborne Coatings

Oleyl methacrylate's ability to undergo autoxidative crosslinking at room temperature, as demonstrated in miniemulsion copolymerization with 2-ethylhexyl methacrylate [1], positions it as a key monomer for formulating waterborne coatings that cure under ambient conditions. This enables the development of low-VOC, high-performance films with a balance of flexibility and crosslink density, as supported by patent literature on internally plasticizing and crosslinkable acrylate/methacrylate esters derived from non-drying oils [2].

Crystal Habit Modification in Lipid-Based Materials

In the food, cosmetic, and pharmaceutical industries, controlling the crystallization of triacylglycerols (TAGs) is critical for texture, stability, and bioavailability. The distinct amorphous morphology of poly(oleyl methacrylate) enables the design of block and statistical copolymers that stabilize metastable α- or β′-polymorphs of TAGs like tristearin [1]. This provides a synthetic route to tailor-made crystal habit modifiers that cannot be achieved with saturated alkyl methacrylate analogs.

Biocompatible Hydrogels with Tailored Thermal Properties

Oleyl methacrylate serves as a hydrophobic, renewable monomer for fabricating hydrogels with tunable properties. Its copolymerization with ethylene glycol dimethacrylate yields hydrogels with enhanced thermal stability (highest 5% weight loss temperature among tested OM-based copolymers) [1], making them suitable for applications requiring sterilization or elevated temperature use. The ultra-facile photopolymerization method using this monomer underscores its potential in biomedical material fabrication [2].

Application
Selection Property
Validation Focus
Low-temperature lubricant additives
Amorphous, low-Tg polymer phase
Pour point depression and viscosity index improvement at low temperatures
Ambient-curing waterborne coatings
Autoxidative crosslinking capability
Room-temperature film crosslink density and low-VOC compliance
Lipid crystal habit modification
Amorphous copolymer morphology
Stabilization of metastable triacylglycerol polymorphs
Biocompatible hydrogels
Reported thermal stability profile
5% weight loss temperature under processing conditions

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